REACTION_CXSMILES
|
C(C1N=CC=CN=1)#N.[ClH:9].N1C=CC=NC=1C(N)=N.N.[NH4+].[Cl-:21].C[O-].[Na+].CO.C[O-].[Na+].COC1C=CC=CC=1OC(C(OCC)=O)C(OCC)=O.[CH3:50][O:51][C:52]1[CH:72]=[CH:71][CH:70]=[CH:69][C:53]=1[O:54][CH:55]1[C:60](=O)[NH:59][CH:58]([C:62]2[N:67]=[CH:66][CH:65]=[CH:64][N:63]=2)[NH:57][C:56]1=O.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:9][C:60]1[C:55]([O:54][C:53]2[CH:69]=[CH:70][CH:71]=[CH:72][C:52]=2[O:51][CH3:50])=[C:56]([Cl:21])[N:57]=[C:58]([C:62]2[N:67]=[CH:66][CH:65]=[CH:64][N:63]=2)[N:59]=1 |f:1.2,3.4.5,6.7.8,9.10|
|
Name
|
4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(N=CC=C1)C(=N)N
|
Name
|
NH3 NH4Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.[NH4+].[Cl-]
|
Name
|
sodium methanolate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
sodium methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(OC(C(=O)OCC)C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2C(NC(NC2=O)C2=NC=CC=N2)=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |